Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 131515-50-9) is a bicyclo[1.1.1]pentane (BCP) derivative with a 3-chlorophenyl substituent at the 3-position and a methyl ester at the 1-position. Its molecular formula is C₁₃H₁₃ClO₂, and it has a molecular weight of 236.69 g/mol . The chlorine atom enhances lipophilicity, while the ester group offers synthetic versatility for further modifications.
Properties
IUPAC Name |
methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO2/c1-16-11(15)13-6-12(7-13,8-13)9-3-2-4-10(14)5-9/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQUJUMCHQFHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition with Diacetyl
A scalable method involves the photochemical reaction of [1.1.1]propellane with diacetyl in a continuous flow reactor. Under UV irradiation (254 nm), the propellane undergoes [2+2] cycloaddition with diacetyl to form a diketone intermediate. This approach, optimized by Kaszynski and Michl, achieves a 1 kg scale production of the BCP core within 24 hours. The diketone is subsequently subjected to a haloform reaction (e.g., with NaOCl in aqueous NaOH) to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This diacid serves as a versatile precursor for further functionalization.
Radical-Mediated Ring-Opening with Alkyl Halides
An alternative route employs triethylborane (Et₃B)-initiated atom-transfer radical addition (ATRA) to open the propellane. When combined with alkyl halides such as methyl chloroformate, this method generates asymmetrically substituted BCPs under mild conditions (−20°C to rt). For example, reaction with methyl chloroformate produces methyl 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate, a key intermediate for introducing aryl groups.
Esterification and Final Product Isolation
The terminal step involves esterification of the carboxylic acid intermediate. Two protocols are prevalent:
Fischer Esterification
Heating bicyclo[1.1.1]pentane-1-carboxylic acid with excess methanol and H₂SO₄ (cat.) under reflux for 12 hours achieves near-quantitative conversion to the methyl ester. This method is favored for its simplicity but requires careful pH adjustment during workup to prevent acid-catalyzed decomposition of the BCP core.
Steglich Esterification
For acid-sensitive substrates, the Steglich conditions (DCC, DMAP, CH₂Cl₂, 0°C to rt) are employed. This method preserves the BCP structure, yielding methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate in 85% purity after silica gel chromatography.
Comparative Analysis of Synthetic Routes
The photochemical route excels in scalability but necessitates specialized flow equipment. Radical ATRA offers superior functional group tolerance, making it ideal for late-stage diversification. Friedel-Crafts alkylation, while efficient, is limited by its sensitivity to electron-rich arenes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core provides rigidity and stability, allowing it to interact with enzymes and receptors in a unique manner. The chlorophenyl group may enhance its binding affinity to certain biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[1.1.1]pentane Core
Fluorinated Derivatives
- Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate : Synthesized via Rh₂(Oct)₄-catalyzed cyclopropanation followed by CF₃TMS/NaI-mediated fluorination (Method C), yielding 42% . Difluoro substitution increases electronegativity and metabolic stability compared to the chloro analog.
- Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 1850815-92-7): Features a CF₃ group (molecular weight: 194.15 g/mol), synthesized using CF₃TMS. The CF₃ group enhances lipophilicity (logP ~0) and is used in fluorinated drug candidates .
Amino and Hydroxymethyl Derivatives
- Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride: Contains an amine group (as HCl salt), enabling peptide coupling. Used in peptidomimetics for conformational restraint .
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 180464-87-3): Hydroxymethyl group increases hydrophilicity (PSA: 46.5) and serves as an intermediate for further oxidation or coupling .
Brominated and Aromatic Derivatives
- Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate : Bromine substitution facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl diversification .
- Methyl 3-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxylate : Bulkier naphthyl groups reduce solubility but enhance π-π stacking in materials science .
Physicochemical Properties
Biological Activity
Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula: C13H13ClO2
- Molecular Weight: 236.69 g/mol
- CAS Number: 131515-50-9
The compound features a bicyclo[1.1.1]pentane core, which imparts rigidity, and a 3-chlorophenyl substituent that may enhance its biological interactions.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves:
- Formation of the bicyclo[1.1.1]pentane core using a [1.1.1]propellane intermediate.
- Substitution reaction with a chlorophenyl halide.
- Esterification with methanol in the presence of an acid catalyst like sulfuric acid.
Reaction Conditions
| Step | Reagents/Conditions |
|---|---|
| Formation of Bicyclo Core | Cyclization reactions using [1.1.1]propellane |
| Substitution | Chlorophenyl halide + Potassium carbonate |
| Esterification | Methanol + Acid catalyst |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Properties
A study highlighted the compound's potential as an inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), which plays a role in tumor immune evasion . The unique bicyclic structure allows for effective binding to the enzyme, enhancing its inhibitory effects compared to traditional small molecules.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Interaction with specific enzymes or receptors due to its rigid structure.
- Enhanced binding affinity attributed to the chlorophenyl substituent, which may facilitate stronger interactions with biological targets.
Comparative Analysis with Similar Compounds
The compound can be compared with other bicyclo[1.1.1]pentane derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate | Different chlorophenyl position | Potentially similar activity |
| Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate | Para position of chlorophenyl group | Variability in activity |
The positioning of the chlorophenyl group significantly influences the compound's reactivity and biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and application of bicyclo[1.1.1]pentanes in drug design:
- A notable investigation into IDO1 inhibitors revealed that replacing traditional aromatic rings with bicyclo[1.1.1]pentane structures improved metabolic stability and potency against cancer cells .
- Another study emphasized the synthesis of functionalized bicyclo[1.1.1]pentanes under mild conditions, showcasing their versatility in pharmaceutical applications .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bicyclo[1.1.1]pentane acid | MeOH, H₂SO₄, reflux | 65–75 | |
| Tosyloxy derivative | 3-chlorophenyl Grignard, THF, 0°C | 50–60 |
Basic: How is this compound characterized spectroscopically, and what structural insights do NMR/HRMS provide?
Methodological Answer:
- ¹H-NMR : The bicyclo[1.1.1]pentane core produces distinct splitting patterns due to magnetic equivalence. For example, bridgehead protons appear as singlets (δ 2.5–3.5 ppm), while the 3-chlorophenyl group shows aromatic splitting (δ 7.2–7.4 ppm) .
- HRMS : Confirms molecular ion [M+H]⁺ at m/z 237.07 (C₁₃H₁₃ClO₂⁺) and fragments indicative of ester cleavage .
- FTIR : Ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and C-Cl at 750 cm⁻¹ .
Basic: What makes this compound a promising bioisostere in drug design?
Methodological Answer:
The bicyclo[1.1.1]pentane core replaces aromatic rings (e.g., benzene) to:
- Reduce metabolic degradation : The saturated core minimizes cytochrome P450 interactions .
- Enhance solubility : Polar strain energy (~70 kcal/mol) increases hydrophilicity vs. planar aromatics .
- Improve binding specificity : Rigid geometry reduces off-target effects, as seen in analogs targeting kinase enzymes .
Advanced: How can reaction optimization address low yields in photochemical syntheses?
Methodological Answer:
Low yields often arise from competing side reactions (e.g., dimerization). Strategies include:
Q. Table 2: Optimization Parameters
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Light wavelength | 365 nm | +20% |
| Residence time (flow) | 10 min | +15% |
| Catalyst loading | 0.5 mol% Rh₂(Oct)₄ | +25% |
Advanced: What computational models predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with proteins (e.g., HDAC enzymes). The 3-chlorophenyl group shows π-π stacking with Phe-150 in HDAC1 .
- DFT calculations : Assess strain energy (B3LYP/6-31G*) to correlate rigidity with binding entropy .
- MD simulations : Trajectories >100 ns reveal stability in hydrophobic binding pockets .
Advanced: How to resolve contradictions in reported anticancer activity across studies?
Methodological Answer:
Discrepancies may arise from assay conditions or cell line variability. Mitigation strategies:
- Standardize assays : Use identical cell lines (e.g., MCF-7) and protocols (MTT vs. ATP-luciferase) .
- Orthogonal validation : Confirm apoptosis via flow cytometry (Annexin V) and caspase-3 activation .
- SAR analysis : Compare analogs (e.g., trifluoromethyl vs. bromo derivatives) to isolate pharmacophores .
Advanced: What in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
- Rodent studies : Administer 10 mg/kg orally; monitor plasma levels via LC-MS/MS. Bicyclo[1.1.1]pentanes show Tmax at 2–4 h due to enhanced solubility .
- Tissue distribution : Radiolabel with ¹⁴C for biodistribution analysis (liver and kidney accumulation common) .
- Metabolite ID : Use HRMS/MS to detect ester hydrolysis products (e.g., carboxylic acid derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
